Autocamtide-3

Description

Properties

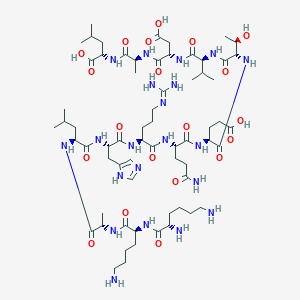

Molecular Formula |

C65H113N21O20 |

|---|---|

Molecular Weight |

1508.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C65H113N21O20/c1-31(2)25-43(81-52(93)34(7)75-55(96)39(16-11-13-23-67)77-54(95)38(68)15-10-12-22-66)60(101)82-44(27-37-29-72-30-74-37)61(102)78-40(17-14-24-73-65(70)71)56(97)79-41(18-20-47(69)88)57(98)80-42(19-21-48(89)90)58(99)86-51(36(9)87)63(104)85-50(33(5)6)62(103)83-45(28-49(91)92)59(100)76-35(8)53(94)84-46(64(105)106)26-32(3)4/h29-36,38-46,50-51,87H,10-28,66-68H2,1-9H3,(H2,69,88)(H,72,74)(H,75,96)(H,76,100)(H,77,95)(H,78,102)(H,79,97)(H,80,98)(H,81,93)(H,82,101)(H,83,103)(H,84,94)(H,85,104)(H,86,99)(H,89,90)(H,91,92)(H,105,106)(H4,70,71,73)/t34-,35-,36+,38-,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-/m0/s1 |

InChI Key |

SKKYWKZBFLZUDN-CFWYEEEESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

Autocamtide-3: A Technical Guide to its Mechanism of Action as a CaMKII Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autocamtide-3 is a synthetic peptide that serves as a highly specific substrate for Calcium/Calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes, most notably synaptic plasticity. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its role as a substrate for CaMKII and the broader signaling pathways in which this interaction occurs. This document includes quantitative data on related inhibitory peptides, detailed experimental protocols for assessing CaMKII activity using this compound, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a key signaling protein, particularly abundant in the brain, where it is essential for synaptic plasticity and memory formation.[1][2] Its activity is tightly regulated by intracellular calcium levels. This compound is a 13-amino-acid synthetic peptide designed as a specific substrate for CaMKII.[3][4] Its sequence, Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu, is derived from the pseudosubstrate core within the autoinhibitory domain of CaMKII itself.[4] This specificity makes this compound an invaluable tool for the in vitro and in situ study of CaMKII activity. Furthermore, a modified version of this peptide, this compound Derived Inhibitory Peptide (AC3-I), where the phosphorylatable threonine is replaced by an alanine, acts as a potent and specific inhibitor of CaMKII.[5][6]

Mechanism of Action: this compound as a CaMKII Substrate

The fundamental mechanism of action of this compound is to serve as a substrate for the kinase activity of CaMKII. The process begins with the activation of CaMKII. An influx of intracellular calcium leads to the formation of a Ca²⁺/calmodulin complex. This complex then binds to the regulatory domain of CaMKII, causing a conformational change that relieves the autoinhibition of the kinase's catalytic domain.[1][2][7] The now-active CaMKII can bind to and phosphorylate its substrates, including this compound. The threonine residue within the this compound sequence is the specific site of phosphorylation.

The interaction between CaMKII and its substrates occurs at a single continuous binding site on the kinase domain.[1][2] High-affinity binding partners can compete with the autoinhibitory segment, thereby prolonging the active state of the kinase.[1][2]

Quantitative Data

| Peptide | Target | Parameter | Value | Reference |

| This compound Derived Inhibitory Peptide (AC3-I) | CaMKII | IC₅₀ | ~3 µmol/L | [8] |

Experimental Protocols

In Vitro CaMKII Activity Assay using this compound (HPLC-MS Method)

This non-radioactive assay provides a robust method for quantifying CaMKII activity by measuring the conversion of this compound to its phosphorylated form (Phospho-Autocamtide-3) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This protocol is adapted from a method developed for the similar substrate, Autocamtide-2.[9]

Materials:

-

Purified, active CaMKII

-

This compound peptide

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

ATP solution (10 mM)

-

CaCl₂ (10 mM)

-

Calmodulin (1 µM)

-

Stop Solution: 1% Formic Acid in water

-

HPLC-MS system

Procedure:

-

Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix. For a 50 µL final reaction volume, combine:

-

25 µL 2x Assay Buffer

-

5 µL this compound (to a final concentration of 20 µM)

-

5 µL CaCl₂ (to a final concentration of 1 mM)

-

5 µL Calmodulin (to a final concentration of 100 nM)

-

5 µL ATP (to a final concentration of 1 mM)

-

-

Initiate the Kinase Reaction: Add 5 µL of purified CaMKII enzyme to the reaction mix. The amount of enzyme should be determined empirically through an enzyme titration experiment to ensure linear product formation over the desired time course.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10, 20, 30 minutes). The optimal incubation time should be determined to be within the linear range of the assay.

-

Stop the Reaction: Terminate the reaction by adding 50 µL of Stop Solution.

-

HPLC-MS Analysis:

-

Inject an appropriate volume of the stopped reaction mixture onto the HPLC-MS system.

-

Separate the phosphorylated and non-phosphorylated this compound peptides using a suitable C18 reverse-phase HPLC column and a gradient of water and acetonitrile containing 0.1% formic acid.

-

Detect and quantify the two peptide forms using mass spectrometry. The amount of Phospho-Autocamtide-3 produced is directly proportional to the CaMKII activity.

-

Controls:

-

No Enzyme Control: A reaction mixture containing all components except for the CaMKII enzyme to control for non-enzymatic phosphorylation.

-

No ATP Control: A reaction mixture without ATP to ensure that the observed phosphorylation is ATP-dependent.

Visualizations

CaMKII Activation and Substrate Phosphorylation Pathway

Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent phosphorylation of this compound.

Experimental Workflow for CaMKII Activity Assay

Caption: Workflow for the in vitro CaMKII activity assay using this compound.

Conclusion

This compound is a powerful and specific tool for the investigation of CaMKII function. Its mechanism of action is centered on its role as a substrate, allowing for the direct measurement of CaMKII's catalytic activity. The provided experimental protocol offers a reliable, non-radioactive method for this purpose. The development of inhibitory peptides based on the this compound sequence further expands its utility in dissecting the complex roles of CaMKII in cellular physiology and pathology. Future research may focus on elucidating the precise kinetic parameters of this compound and leveraging this peptide for high-throughput screening of CaMKII inhibitors.

References

- 1. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. peptide.com [peptide.com]

- 5. This compound Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]

- 6. This compound Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 7. biorxiv.org [biorxiv.org]

- 8. ahajournals.org [ahajournals.org]

- 9. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Autocamtide-3: A Key Substrate for CaMKII Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide-3 is a synthetic peptide that serves as a highly specific and widely utilized substrate for Calcium/Calmodulin-dependent protein kinase II (CaMKII). Its sequence is derived from the autophosphorylation site (Thr286) within the autoinhibitory domain of CaMKIIα, making it an invaluable tool for studying the kinetics, regulation, and signaling pathways of this crucial kinase. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental applications, and its role in the broader context of CaMKII signaling.

Core Properties of this compound

This compound is a 13-amino acid peptide with a structure optimized for recognition and phosphorylation by CaMKII.

Peptide Sequence and Structure

The primary amino acid sequence of this compound is:

Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu [1]

The threonine residue at position 9 (Thr-9) corresponds to the Thr286 autophosphorylation site of CaMKIIα and is the sole site of phosphorylation by the kinase. The surrounding amino acids provide the necessary recognition motifs for efficient binding to the CaMKII catalytic domain.

A closely related peptide, this compound Inhibitory Peptide (AC3-I), is derived from this compound by substituting the phosphorylatable threonine with an alanine. This substitution creates a competitive inhibitor of CaMKII.[2]

Quantitative Data

The interaction between this compound and CaMKII has been characterized to determine its kinetic parameters. While specific values can vary slightly depending on the experimental conditions (e.g., buffer composition, temperature, and enzyme source), the following table summarizes key quantitative data.

| Parameter | Value | Description |

| Molecular Weight | ~1508.7 g/mol | The calculated molecular mass of the peptide. |

| IC₅₀ (for AC3-I) | ~3 µM | The half-maximal inhibitory concentration of the derived inhibitory peptide, AC3-I, on CaMKII activity. This value indicates the concentration of the inhibitor required to reduce the kinase activity by 50%. |

Note: Specific Km, kcat, and Vmax values for this compound are not consistently reported across publicly available literature and should be determined empirically for specific experimental setups.

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving this compound.

CaMKII Phosphorylation Assay using Radiolabeled ATP

This protocol is a standard method for measuring the phosphorylation of this compound by CaMKII using radioactive ATP.

Materials:

-

Purified, active CaMKII

-

This compound peptide

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Calmodulin (CaM)

-

Calcium Chloride (CaCl₂)

-

EGTA

-

Trichloroacetic acid (TCA) or Phosphoric Acid

-

P81 phosphocellulose paper

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing the kinase buffer, CaCl₂, and CaM to pre-activate the CaMKII.

-

Initiate the Reaction: Add purified CaMKII and this compound to the reaction mix. The final concentration of this compound is typically in the range of 10-50 µM. A concentration of 13.8 µM has been previously reported.

-

Start the Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP. The final ATP concentration should be optimized for the specific kinase preparation, but is often around 100 µM.

-

Incubation: Incubate the reaction at 30°C for a specific time course (e.g., 0, 2, 5, 10, 20 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the Reaction: Terminate the reaction by adding an equal volume of ice-cold 20% TCA or by spotting the reaction mixture directly onto P81 phosphocellulose paper.

-

Wash the P81 Paper: If using P81 paper, wash the squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify Phosphorylation: Place the dried P81 paper squares into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of phosphate incorporated into this compound over time to determine the reaction velocity.

Experimental Workflow for Kinase Assay

CaMKII Signaling Pathways

CaMKII is a central mediator in numerous signaling pathways, most notably in synaptic plasticity, such as long-term potentiation (LTP), and in cardiac signaling. This compound is instrumental in dissecting these pathways by allowing for precise measurement of CaMKII activity in response to various stimuli.

CaMKII Activation and Autophosphorylation

The activation of CaMKII is a multi-step process that is critical for its function in cellular signaling.

Role in Long-Term Potentiation (LTP)

In the context of synaptic plasticity, CaMKII activation is a key event following the influx of calcium through NMDA receptors. Activated CaMKII then phosphorylates various synaptic proteins, including AMPA receptors, leading to an increase in synaptic strength.

Conclusion

This compound remains an essential tool for researchers in neuroscience, cardiology, and drug discovery who are focused on the roles of CaMKII in health and disease. Its well-defined sequence and specific interaction with CaMKII allow for precise and reproducible measurements of kinase activity. The protocols and pathway diagrams provided in this guide serve as a foundational resource for designing and interpreting experiments aimed at understanding the complex world of CaMKII signaling.

References

Autocamtide-3: A Technical Guide to its Discovery, History, and Application in CaMKII Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autocamtide-3 is a synthetic peptide that has become an invaluable tool in the study of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme involved in a myriad of cellular processes, including learning, memory, and cardiac function. This technical guide provides an in-depth overview of the discovery and history of this compound, its biochemical properties, and its utility in experimental research. Detailed protocols for its use in CaMKII activity assays are provided, along with a summary of key quantitative data. Furthermore, this guide illustrates the signaling pathways involving CaMKII and the experimental workflows for studying this compound, providing a comprehensive resource for professionals in the field.

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine protein kinase that plays a pivotal role as a mediator of calcium signaling in cells.[1][2] Its activity is tightly regulated, and its dysregulation has been implicated in various diseases, making it a significant target for therapeutic intervention. The study of CaMKII has been greatly facilitated by the development of specific substrates and inhibitors. Among these, this compound has emerged as a widely used and selective peptide substrate for assaying CaMKII activity.

Discovery and History

The development of this compound is rooted in the elucidation of the autoregulatory mechanism of CaMKII. Researchers identified that the kinase possesses an autoinhibitory domain that acts as a pseudosubstrate, binding to the active site and preventing substrate phosphorylation in the absence of Ca2+/calmodulin. This autoinhibitory segment contains a threonine residue (Thr286 in the α isoform) that, when autophosphorylated, renders the kinase constitutively active.

This understanding of a pseudosubstrate inhibitory mechanism paved the way for the design of synthetic peptide substrates and inhibitors.[3][4] this compound was designed as a synthetic peptide substrate whose sequence is derived from the autoinhibitory domain of CaMKII.[5] This design allows it to be specifically recognized and phosphorylated by CaMKII, making it an excellent tool for measuring the enzyme's activity.

Closely related to this compound is the inhibitory peptide, this compound Derived Inhibitory Peptide (AC3-I). This peptide is derived from this compound by substituting the phosphorylatable threonine residue at position 9 with an alanine.[6][7] This single amino acid change prevents phosphorylation, turning the peptide into a competitive inhibitor of CaMKII.

Physicochemical Properties

This compound is a 13-amino-acid peptide with the following sequence:

-

Sequence: Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu

-

Molecular Formula: C65H113N21O20

-

Molecular Weight: 1508.75 g/mol

Quantitative Data

The following table summarizes the key quantitative parameters for this compound and its derived inhibitor, AC3-I, in relation to CaMKII.

| Parameter | Value | Description | Reference |

| AC3-I IC50 | ~3 µmol/L | The half-maximal inhibitory concentration of AC3-I for CaMKII. | [8] |

Experimental Protocols

CaMKII Kinase Activity Assay using this compound

This protocol provides a general framework for measuring CaMKII activity. Optimal conditions may vary depending on the specific CaMKII isoform and source.

Materials:

-

Purified CaMKII enzyme

-

This compound peptide substrate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (with [γ-32P]ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)

-

CaCl2

-

Calmodulin

-

Stopping solution (e.g., phosphoric acid for radioactive assays, or a solution containing EDTA to chelate Mg2+ for non-radioactive assays)

-

Phosphocellulose paper or other separation matrix (for radioactive assays)

-

Scintillation counter or equipment for non-radioactive detection (e.g., HPLC-MS)

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, CaCl2, calmodulin, and this compound.

-

Initiate the reaction: Add the purified CaMKII enzyme to the reaction mixture and pre-incubate for a short period at the desired temperature (e.g., 30°C).

-

Start the phosphorylation: Add ATP (containing a tracer amount of [γ-32P]ATP if using the radioactive method) to the reaction mixture to start the phosphorylation reaction. A typical reaction might contain 20 μM this compound in a 50 μL final volume.[9]

-

Incubate: Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction: Terminate the reaction by adding the stopping solution.

-

Separate substrate from product:

-

Radioactive method: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Non-radioactive method: Prepare the sample for analysis by techniques such as HPLC-MS to separate and quantify the phosphorylated and unphosphorylated this compound.[10]

-

-

Quantify phosphorylation:

-

Radioactive method: Measure the amount of 32P incorporated into this compound using a scintillation counter.

-

Non-radioactive method: Determine the amount of phosphorylated this compound from the HPLC-MS data.

-

-

Calculate enzyme activity: Express the CaMKII activity as the amount of phosphate incorporated per unit time per amount of enzyme.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways involving CaMKII.

References

- 1. Synaptic memory and CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temporal Sensitivity of Protein Kinase A Activation in Late-Phase Long Term Potentiation | PLOS Computational Biology [journals.plos.org]

- 3. Pseudosubstrate peptides inhibit Akt and induce cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudosubstrate-based peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. This compound Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]

- 7. This compound Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 8. ahajournals.org [ahajournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Autocamtide-3: A Selective Tool for Interrogating CaMKII Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including synaptic plasticity, memory formation, and cardiac function. Given its involvement in numerous physiological and pathological states, the development of specific tools to dissect its activity is of paramount importance. Autocamtide-3, a synthetic peptide substrate, has emerged as a valuable tool for the specific assessment of CaMKII activity. This technical guide provides an in-depth overview of this compound, its selectivity, experimental applications, and the signaling context of its target, CaMKII.

This compound: A Selective CaMKII Substrate

This compound is a synthetic peptide designed based on the autophosphorylation site of CaMKIIα (Thr286). Its amino acid sequence is Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu. This sequence is recognized and phosphorylated by CaMKII with high specificity.

Quantitative Data on Substrate Selectivity

A comprehensive search of the scientific literature did not yield a single source containing a direct comparative kinetic analysis (Km and Vmax) of this compound phosphorylation by CaMKII, PKA, PKC, and CaMKIV. However, an inhibitory peptide derived from the closely related Autocamtide-2, known as Autocamtide-2-Related Inhibitory Peptide (AIP), demonstrates high selectivity for CaMKII. Studies have shown that AIP inhibits CaMKII with a much greater potency than it does for PKA, PKC, and CaMKIV, suggesting that the core recognition sequence is not an efficient substrate for these other kinases. One study reported that an inhibitory peptide derived from this compound (AC3-I) has an IC50 for CaMKII of approximately 3 µM, while its IC50 for PKC is significantly higher at around 500 µM, indicating a selectivity of over 100-fold.[1][2] While this data is for an inhibitor and not the substrate itself, it strongly implies that this compound is a poor substrate for PKC. The lack of direct kinetic data for this compound with PKA and CaMKIV prevents a complete quantitative comparison.

| Kinase | Km (µM) | Vmax (nmol/min/mg) | Selectivity Ratio (CaMKII / Other Kinase) |

| CaMKII | Data not available | Data not available | - |

| PKA | Data not available | Data not available | Data not available |

| PKC | Data not available | Data not available | Data not available |

| CaMKIV | Data not available | Data not available | Data not available |

CaMKII Signaling Pathway

CaMKII is a key downstream effector of calcium signaling. Its activation is triggered by an increase in intracellular calcium concentration, which leads to the binding of calcium to calmodulin (CaM). The Ca2+/CaM complex then binds to the regulatory domain of CaMKII, causing a conformational change that relieves autoinhibition and activates the kinase. Activated CaMKII can then phosphorylate a wide range of downstream targets, leading to diverse cellular responses.

Experimental Protocols

In Vitro Kinase Assay for CaMKII Activity Using this compound

This protocol describes a method to measure the activity of CaMKII using this compound as a substrate, based on the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

Materials:

-

Purified, active CaMKII enzyme

-

This compound peptide

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Calcium Chloride (CaCl₂) solution (10 mM)

-

Calmodulin (CaM) solution (10 µM)

-

ATP solution (10 mM)

-

Stopping solution (75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix for the desired number of reactions. For each 25 µL reaction, combine:

-

5 µL of 5x Kinase Reaction Buffer

-

2.5 µL of 10 mM CaCl₂

-

2.5 µL of 10 µM Calmodulin

-

Variable volume of this compound stock solution to achieve the desired final concentration (e.g., 20 µM).

-

ddH₂O to a final volume of 20 µL.

-

-

Enzyme Addition: Add 2.5 µL of diluted CaMKII enzyme to each tube. The amount of enzyme should be empirically determined to ensure linear reaction kinetics over the chosen time course.

-

Initiate the Reaction: Start the phosphorylation reaction by adding 2.5 µL of a [γ-³²P]ATP/ATP mix (to achieve a final concentration of 100 µM ATP with a specific activity of ~200-500 cpm/pmol).

-

Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10 minutes). Ensure the reaction is in the linear range.

-

Stop the Reaction: Terminate the reaction by adding 25 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

-

Washing: Immediately place the P81 papers in a beaker containing 0.75% phosphoric acid. Wash the papers three times for 5 minutes each with gentle agitation in fresh 0.75% phosphoric acid, followed by a final wash in acetone for 2 minutes.

-

Quantification: Allow the papers to air dry completely. Place each paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific activity of the kinase (e.g., in pmol of phosphate transferred per minute per mg of enzyme).

Experimental Workflow for Kinase Selectivity Profiling

To determine the selectivity of this compound, its phosphorylation by CaMKII would be compared to its phosphorylation by other kinases like PKA, PKC, and CaMKIV.

Conclusion

This compound serves as a highly selective and valuable tool for the specific investigation of CaMKII activity. While direct comparative kinetic data across a panel of kinases remains to be fully elucidated in the literature, existing evidence from related inhibitory peptides strongly supports its specificity. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to utilize this compound in their studies of CaMKII-mediated signaling pathways, contributing to a deeper understanding of its role in health and disease and aiding in the development of novel therapeutic strategies.

References

The Role of Autocamtide-3 in CaMKII Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine protein kinase that plays a crucial role in decoding intracellular calcium signals and is a key mediator of synaptic plasticity, learning, and memory. Its activation is a multi-step process initiated by the binding of calcium-activated calmodulin (Ca²⁺/CaM), which relieves autoinhibition and enables the kinase to phosphorylate substrate proteins. A hallmark of CaMKII regulation is its ability to undergo autophosphorylation, leading to persistent, calcium-independent activity.

Autocamtide-3 is a synthetic, 13-amino-acid peptide that serves as a specific and selective substrate for CaMKII.[1][2] Its sequence is derived from the autoinhibitory domain of CaMKIIα, containing the critical threonine residue (Thr²⁸⁶ in CaMKIIα, Thr²⁸⁷ in β, γ, and δ isoforms) that is the site of autophosphorylation. This property makes this compound an invaluable tool for the in vitro and in vivo study of CaMKII activity and its role in cellular signaling pathways. Furthermore, a modified version of this peptide, this compound Derived Inhibitory Peptide (AC3-I), in which the phosphorylatable threonine is replaced with an alanine, acts as a potent and specific competitive inhibitor of CaMKII.[3][4][5] This technical guide provides an in-depth overview of the role of this compound in CaMKII activation, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Data

| Parameter | Value | Conditions | Source |

| Syntide-2 Kₘ | 75 µM | Stimulated CaMKII activity | [3] |

| Syntide-2 Vₘₐₓ | Not specified | Stimulated CaMKII activity | [3] |

| This compound Concentration in Kinase Assays | 20 µM | In vitro kinase assay | [1] |

| AC3-I Concentration for Inhibition | 2 mM | Postsynaptic application in LTP studies | [6] |

Signaling Pathways and Experimental Workflows

The activation of CaMKII and its interaction with substrates like this compound are central to many cellular processes, particularly in neurons. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for assessing CaMKII activity.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and CaMKII.

Radioactive CaMKII Kinase Assay using [γ-³²P]ATP

This protocol is adapted from standard procedures for measuring CaMKII activity using a peptide substrate and radiolabeled ATP.

Materials:

-

Purified active CaMKII

-

This compound peptide substrate

-

5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 8.0, 50 mM MgCl₂)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

10 mM ATP stock solution

-

P81 phosphocellulose paper

-

75 mM phosphoric acid

-

Scintillation counter and vials

-

Ice bucket and water bath at 30°C

Procedure:

-

Prepare the Reaction Master Mix: On ice, prepare a master mix for the desired number of reactions. For each 25 µL reaction, combine:

-

5 µL of 5x Kinase Reaction Buffer

-

A volume of sterile deionized water to bring the final reaction volume to 25 µL

-

1 µL of Ca²⁺/Calmodulin solution (if not already in the buffer)

-

2.5 µL of this compound stock solution (to a final concentration of 20 µM or as desired)

-

A specified amount of purified CaMKII enzyme.

-

-

Initiate the Kinase Reaction: To start the reaction, add 2.5 µL of a working solution of [γ-³²P]ATP (diluted from the stock to achieve the desired final concentration and specific activity).

-

Incubation: Immediately transfer the reaction tubes to a 30°C water bath and incubate for a specific time (e.g., 10 minutes). The incubation time should be within the linear range of the assay.

-

Stop the Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

-

Washing:

-

Place the P81 paper squares in a beaker and wash three times for 5 minutes each with 75 mM phosphoric acid.

-

Perform a final rinse with acetone to aid in drying.

-

-

Quantification:

-

Place the dried P81 paper in a scintillation vial.

-

Add an appropriate volume of scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Calculation of Kinase Activity: The specific activity of the kinase can be calculated based on the counts per minute (CPM), the specific activity of the [γ-³²P]ATP, the amount of enzyme used, and the reaction time.

Non-Radioactive CaMKII Kinase Assay using HPLC-MS

This protocol is based on a method developed for Autocamtide-2 and can be adapted for this compound.[7] It relies on the separation and quantification of the substrate and its phosphorylated product by High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Materials:

-

Purified active CaMKII

-

This compound peptide substrate

-

Kinase reaction buffer (as described above)

-

ATP

-

Formic acid (for reaction quenching and sample stabilization)

-

HPLC system with a suitable C18 column

-

Mass spectrometer

Procedure:

-

Kinase Reaction: Perform the kinase reaction in a similar manner to the radioactive assay, but using non-labeled ATP.

-

Reaction Quenching: Stop the reaction at desired time points by adding formic acid to a final concentration of 1%. This acidifies the sample, denatures the enzyme, and stabilizes the peptide and phosphopeptide.

-

HPLC-MS Analysis:

-

Inject a defined volume of the quenched reaction mixture onto the HPLC system.

-

Separate the unphosphorylated this compound from the phosphorylated product using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the two peptide species using the mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: The kinase activity is determined by measuring the rate of formation of the phosphorylated this compound product over time. A standard curve of the phosphopeptide can be used for absolute quantification.

Conclusion

This compound is a powerful and specific tool for the investigation of CaMKII activity. Its use as a substrate in various kinase assay formats allows for the detailed characterization of CaMKII function and the screening of potential inhibitors or activators. The related inhibitory peptide, AC3-I, provides a means to probe the physiological roles of CaMKII in complex processes such as synaptic plasticity. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of CaMKII signaling. The continued use of this compound and related peptides will undoubtedly contribute to a deeper understanding of the multifaceted roles of CaMKII in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. This compound Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. innopep.com [innopep.com]

- 6. Is persistent activity of calcium/calmodulin-dependent kinase required for the maintenance of LTP? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CaMKII Autonomy Is Substrate-dependent and Further Stimulated by Ca2+/Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

Autocamtide-3 and its Mimicry of the CaMKII Autoinhibitory Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the relationship between Autocamtide-3 and the autoinhibitory domain of Calcium/Calmodulin-dependent protein kinase II (CaMKII). It provides a detailed overview of the CaMKII regulatory mechanism, the role of its autoinhibitory domain, and how synthetic peptides like this compound and its derivatives are utilized to probe and modulate CaMKII activity. This document includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction to CaMKII and its Autoinhibition

Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals into a wide array of cellular responses, including synaptic plasticity, gene expression, and cell cycle control. The activity of CaMKII is tightly regulated by a sophisticated autoinhibitory mechanism. In its inactive state, a regulatory domain within the CaMKII subunit acts as a pseudosubstrate, binding to the catalytic domain and blocking substrate access. This autoinhibitory domain contains a phosphorylation site (Threonine 286 in the alpha isoform) that is critical for the sustained activation of the enzyme.

This compound: A Specific Substrate Mimicking the Autoinhibitory Domain

This compound is a synthetic, 13-amino-acid peptide designed as a specific substrate for CaMKII. Its sequence is derived from the autoinhibitory domain of CaMKIIα, encompassing the autophosphorylation site at Thr286. This makes this compound an invaluable tool for specifically measuring CaMKII activity in various experimental settings.

Sequence of this compound: Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr -Val-Asp-Ala-Leu

The threonine residue (in bold) serves as the phosphoacceptor site for CaMKII. By replacing this threonine with an alanine, a potent and specific competitive inhibitor, this compound Derived Inhibitory Peptide (AC3-I), is created.

Quantitative Data

The following tables summarize the available quantitative data for peptides related to the CaMKII autoinhibitory domain.

| Peptide | Sequence | Type | Parameter | Value | Reference |

| This compound | KKALHRQETVDAL | Substrate | Km | Data not available | |

| Vmax | Data not available | ||||

| This compound Inhibitor (AC3-I) | KKALHRQEAVDAL | Inhibitor | Ki | Data not available | |

| Autocamtide-2 Inhibitory Peptide (AIP) | KKALRRQEAVDAL | Inhibitor | IC50 | 40 nM | [1] |

Signaling Pathway of CaMKII Activation and Inhibition

The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium levels. The following diagram illustrates the signaling pathway leading to CaMKII activation and how inhibitory peptides like AC3-I interfere with this process.

References

Autocamtide-3: A Technical Guide to its Function as a CaMKII Substrate and Modulator in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide-3 is a synthetic peptide that has become an invaluable tool in the field of neuroscience for the specific investigation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). As a highly selective substrate, this compound allows for the precise measurement of CaMKII activity. Furthermore, a modified version of this peptide, this compound Inhibitory Peptide (AC3-I), serves as a potent and specific inhibitor of CaMKII, enabling researchers to probe the enzyme's critical roles in complex neuronal processes. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their mechanism of action, applications in studying synaptic plasticity, and detailed experimental protocols.

Core Concepts: this compound and its Inhibitory Analogue

This compound is a 13-amino-acid peptide designed as a specific substrate for CaMKII. Its sequence is derived from the autoinhibitory domain of CaMKIIα, containing the crucial threonine residue (Thr286 in the native protein) that is the site of autophosphorylation.

The inhibitory counterpart, this compound Inhibitory Peptide (AC3-I), is created by substituting this key threonine residue with an alanine. This single amino acid change prevents phosphorylation, turning the peptide into a competitive inhibitor that binds to the active site of CaMKII without being phosphorylated, thereby blocking the enzyme's activity towards its natural substrates. A myristoylated form of AC3-I is also available to enhance its cell permeability.

Table 1: Peptide Sequences

| Peptide | Sequence | Function |

| This compound | H2N-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-COOH | CaMKII Substrate |

| AC3-I | H2N-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala -Val-Asp-Ala-Leu-COOH | CaMKII Inhibitor |

Quantitative Data

The following tables summarize key quantitative parameters related to the use of this compound and its inhibitory derivatives in experimental neuroscience.

Table 2: In Vitro CaMKII Kinase Assay Parameters

| Parameter | Value | Experimental Context |

| This compound Concentration | 20 µM | Typical concentration used in a 50 µL kinase assay reaction with 5 µL of CaMKII.[1] |

| AC3-I (protected) IC50 | ~5 µM | Concentration required to inhibit 50% of CaMKII activity in an in vitro assay. |

Table 3: Cellular and Slice Electrophysiology Applications

| Application | Compound | Concentration | Effect |

| Induction of Long-Term Potentiation (LTP) | AC3-I | 2 mM (in patch pipette) | Blocks the induction of LTP in hippocampal slices. |

| Maintenance of LTP | AC3-I | 2 mM (in patch pipette) | Does not affect the maintenance of established LTP. |

Signaling Pathways and Mechanisms

CaMKII is a central player in the molecular cascade underlying synaptic plasticity, particularly N-methyl-D-aspartate (NMDA) receptor-dependent long-term potentiation (LTP). The influx of Ca2+ through NMDA receptors upon synaptic stimulation leads to the activation of Calmodulin, which in turn activates CaMKII. Activated CaMKII autophosphorylates itself, leading to persistent, Ca2+-independent activity. This sustained kinase activity is crucial for the induction of LTP through the phosphorylation of various downstream targets, including AMPA receptors, leading to their increased synaptic localization and conductance.

Experimental Protocols

In Vitro CaMKII Kinase Assay Using this compound

This protocol describes a non-radioactive method to measure the kinase activity of purified CaMKII using this compound as a substrate.

Materials:

-

Purified CaMKII enzyme

-

This compound peptide

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

Calmodulin

-

CaCl2

-

Stop solution (e.g., EDTA)

-

Detection reagents (e.g., phosphospecific antibody-based ELISA or HPLC-MS)

Procedure:

-

Prepare the Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, Calmodulin, and CaCl2.

-

Enzyme Preparation: Dilute the purified CaMKII enzyme to the desired concentration in kinase buffer.

-

Substrate and ATP Preparation: Prepare solutions of this compound and ATP at the desired final concentrations.

-

Initiate the Reaction: In a 96-well plate or microcentrifuge tubes, add the kinase reaction master mix, the diluted CaMKII enzyme, and the this compound solution. To start the reaction, add the ATP solution. A typical reaction volume is 50 µL.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the Reaction: Terminate the reaction by adding a stop solution containing a chelating agent like EDTA, which will sequester the Mg2+ ions required for kinase activity.

-

Detection of Phosphorylation: Quantify the amount of phosphorylated this compound using a suitable detection method:

-

ELISA-based: Use a phosphospecific antibody that recognizes the phosphorylated threonine residue on this compound.

-

HPLC-MS: Separate the phosphorylated and non-phosphorylated peptides by high-performance liquid chromatography and quantify them by mass spectrometry.

-

References

Unveiling the Role of Autocamtide-3 in Kinase Research: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Principles and Applications of Autocamtide-3 in Kinase Research.

This in-depth guide provides a detailed overview of this compound, a selective peptide substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII), and its applications in biochemical assays and signaling pathway studies. This document outlines the core principles of its use, presents key data in a structured format, and offers detailed experimental protocols to facilitate its integration into research workflows.

Introduction to this compound

This compound is a synthetic peptide that serves as a specific substrate for CaMKII, a crucial serine/threonine kinase involved in a myriad of cellular processes, particularly in neuronal signaling and synaptic plasticity.[1] The sequence of this compound is derived from the autoinhibitory domain of CaMKII, making it a highly selective target for this enzyme.[2] Its use in research is pivotal for dissecting the activity and function of CaMKII in various physiological and pathological contexts. A closely related peptide, this compound Derived Inhibitory Peptide (AC3-I), acts as a competitive inhibitor of CaMKII and is often used as a tool to probe the kinase's function.[3][4][5]

Physicochemical Properties and Handling

Proper handling and storage of this compound and its derivatives are critical for maintaining their stability and activity. The table below summarizes their key properties.

| Property | This compound | This compound Derived Inhibitory Peptide (AC3-I) |

| Amino Acid Sequence | Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu | Myr-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu |

| Molecular Formula | C65H113N21O20 | C78H137N21O20 |

| Molecular Weight | ~1508.75 g/mol [2] | ~1689.2 g/mol |

| Purity | Typically ≥95% by HPLC | Typically ≥95% by HPLC |

| Appearance | Lyophilized powder | Lyophilized powder |

| Solubility | Soluble in water. For in vivo applications, may require specific formulations. | May dissolve in DMSO. For in vivo applications, may require specific formulations.[6] |

| Storage | Store lyophilized peptide at -20°C. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | Store lyophilized peptide at -20°C. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] |

Quantitative Data: Substrate and Inhibitor Characteristics

The following table summarizes key quantitative data for the use of this compound and the inhibitory properties of AC3-I in CaMKII assays. It is important to note that kinetic parameters such as Km and Vmax are highly dependent on specific experimental conditions, including buffer composition, temperature, and ATP concentration.

| Parameter | Value | Notes |

| This compound Concentration for in vitro Kinase Assay | 20 µM[1] | A commonly used concentration for measuring CaMKII activity. |

| AC3-I IC50 | ~3 µM[7] | The half-maximal inhibitory concentration for CaMKII. |

| AC3-I Concentration for Cellular Assays | 40-100 µM | Used in cell dialysis experiments to inhibit intracellular CaMKII.[7] |

CaMKII Signaling Pathway

CaMKII is a central node in calcium-mediated signaling cascades. Upon an increase in intracellular calcium, Ca2+ ions bind to calmodulin (CaM), which in turn binds to and activates CaMKII. Activated CaMKII can then phosphorylate a wide range of downstream substrates, including ion channels, transcription factors, and other kinases, leading to diverse cellular responses.

Experimental Protocols

In Vitro CaMKII Kinase Assay (Non-Radioactive)

This protocol describes a general method for measuring CaMKII activity using this compound as a substrate, followed by detection of the phosphorylated product. This assay can be adapted for various detection methods, including antibody-based detection (e.g., ELISA) or chromatographic separation (e.g., HPLC).

Materials:

-

Purified, active CaMKII enzyme

-

This compound peptide

-

AC3-I peptide (for inhibition control)

-

Calmodulin (CaM)

-

Adenosine 5'-triphosphate (ATP)

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA

-

Activation Solution: Kinase Assay Buffer containing CaCl2 (to a final free Ca2+ concentration of ~1-2 µM) and CaM (at a concentration sufficient for CaMKII activation, typically 1-5 µM)

-

Stop Solution: 100 mM EDTA in water

-

Detection Reagent (e.g., phospho-specific antibody for this compound, reagents for ADP detection)

Procedure:

-

Prepare Reagents: Prepare stock solutions of this compound, AC3-I, ATP, and CaM in an appropriate solvent (typically water or a buffer compatible with the assay).

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the following components in the specified order:

-

Kinase Assay Buffer

-

Activation Solution

-

This compound (to a final concentration of 20 µM)

-

For inhibition assays, add AC3-I at the desired concentrations.

-

Purified CaMKII enzyme

-

-

Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 100-200 µM.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding the Stop Solution.

-

Detection: Detect the amount of phosphorylated this compound using a suitable method. This could involve:

-

ELISA: Coat a microplate with the reaction mixture, and use a phospho-specific antibody against the phosphorylated threonine residue of this compound.

-

HPLC: Separate the phosphorylated and unphosphorylated peptides by reverse-phase HPLC and quantify the respective peak areas.

-

Commercial Kinase Assay Kits: Utilize commercially available kits that measure ADP production as an indicator of kinase activity (e.g., ADP-Glo™).

-

Experimental Workflow for a CaMKII Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound (such as AC3-I) on CaMKII activity using this compound as the substrate.

Conclusion

This compound and its inhibitory counterpart, AC3-I, are indispensable tools for the study of CaMKII. Their high specificity allows for the precise measurement of CaMKII activity and the investigation of its role in complex biological systems. This guide provides the fundamental principles and practical protocols to empower researchers in their exploration of CaMKII-mediated signaling pathways, ultimately contributing to advancements in our understanding of cellular regulation and the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]

- 5. innopep.com [innopep.com]

- 6. AC3-I, myristoylated (this compound Derived Inhibitory Peptide) | CaMK | | Invivochem [invivochem.com]

- 7. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes: Measuring CaMKII Activity Using Autocamtide-3

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in numerous cellular processes, including synaptic plasticity, learning, and memory.[1][2][3][4] Its activity is tightly regulated by calcium and calmodulin.[5] Dysregulation of CaMKII activity has been implicated in various pathological conditions, making it an important target for research and drug development. Accurate measurement of CaMKII activity is therefore essential for understanding its physiological roles and for screening potential therapeutic modulators.

Autocamtide-3 is a synthetic peptide substrate specifically designed for measuring CaMKII activity.[6][7][8] It is a 13-amino-acid peptide that contains the Thr287 residue, a key phosphorylation site for CaMKII.[6][8] The sequence of this compound is derived from the autoinhibitory domain of CaMKII, making it a highly selective substrate for this enzyme.[7] This selectivity allows for precise measurement of CaMKII activity even in complex biological samples.

Principle of the Assay

The CaMKII activity assay using this compound is based on the enzymatic transfer of the gamma-phosphate from ATP to the threonine residue within the this compound peptide. The rate of this phosphorylation reaction is directly proportional to the activity of the CaMKII enzyme. The amount of phosphorylated this compound can be quantified using various methods, most commonly through the incorporation of radioactive ³²P from [γ-³²P]ATP or by non-radioactive techniques such as HPLC-MS.[4][9][10]

CaMKII Signaling Pathway

The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium levels. The diagram below illustrates the canonical activation pathway of CaMKII.

Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent phosphorylation of this compound.

Experimental Protocols

This section provides a detailed protocol for a radioactive CaMKII activity assay using this compound.

Materials and Reagents

-

This compound peptide

-

Purified active CaMKII enzyme

-

[γ-³²P]ATP

-

ATP solution

-

Bovine Serum Albumin (BSA)

-

Calmodulin

-

Calcium Chloride (CaCl₂)

-

Magnesium Chloride (MgCl₂)

-

PIPES buffer

-

EGTA

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter and vials

-

Microcentrifuge tubes

-

Pipettes and tips

Reagent Preparation

| Reagent | Stock Concentration | Working Concentration | Buffer Components |

| Assay Buffer (5X) | 250 mM PIPES pH 7.2 | 50 mM | 0.5% BSA, 50 mM MgCl₂, 5 µM Calmodulin, 10 mM CaCl₂ |

| CaMKII Enzyme | 1 mg/mL | 30 nM | Diluted in 1X Assay Buffer |

| This compound | 1 mM | 75 µM | Dissolved in deionized water |

| [γ-³²P]ATP/ATP Mix | 10 mM ATP | 100 µM | Mix unlabeled ATP and [γ-³²P]ATP to a specific activity of ~1 mCi/mmol |

| Stop Solution | 0.5 M EDTA | N/A | To chelate Mg²⁺ and stop the reaction |

| Wash Buffer | 1 M Phosphoric Acid | 75 mM | Diluted in deionized water |

Experimental Workflow Diagram

Caption: Workflow for the radioactive CaMKII activity assay using this compound.

Assay Protocol

-

Prepare the Reaction Mixture : In a microcentrifuge tube, prepare the reaction mixture containing 1X Assay Buffer, the desired concentration of CaMKII enzyme, and 75 µM this compound. The final volume should be 40 µL.

-

Pre-incubation : Pre-incubate the reaction mixture at 30°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction : Start the kinase reaction by adding 10 µL of the [γ-³²P]ATP/ATP mix to each tube, bringing the final reaction volume to 50 µL. Mix gently by pipetting.

-

Incubation : Incubate the reaction at 30°C for 10 minutes. Ensure the incubation time is within the linear range of the assay.

-

Stop the Reaction : Terminate the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Washing : Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid. Wash the papers three times with 75 mM phosphoric acid for 5 minutes each wash, followed by a final wash with acetone for 2 minutes to air dry.

-

Quantification : Place the dried P81 paper into a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Data Analysis

The activity of CaMKII is expressed as picomoles of phosphate transferred per minute per microgram of enzyme (pmol/min/µg).

-

Calculate the specific activity of the ATP mix : Specific Activity (cpm/pmol) = Total cpm in 1 µL of ATP mix / pmol of ATP in 1 µL

-

Calculate the amount of phosphate incorporated : Phosphate incorporated (pmol) = (cpm on P81 paper - background cpm) / Specific Activity

-

Calculate the CaMKII activity : Activity (pmol/min/µg) = Phosphate incorporated (pmol) / (Incubation time (min) x Amount of enzyme (µg))

Data Presentation

Table 1: Typical Reaction Components and Concentrations

| Component | Final Concentration | Role in Assay |

| PIPES Buffer, pH 7.2 | 50 mM | Provides a stable pH environment for the enzyme. |

| MgCl₂ | 10 mM | Essential cofactor for ATP binding and catalysis. |

| CaCl₂ | 2 mM | Activates Calmodulin. |

| Calmodulin | 1 µM | Binds Ca²⁺ and activates CaMKII. |

| BSA | 0.1% | Stabilizes the enzyme. |

| CaMKII Enzyme | 30 nM | The enzyme being assayed. |

| This compound | 75 µM | The specific substrate for CaMKII. |

| ATP (with [γ-³²P]ATP) | 100 µM | Phosphate donor. |

Table 2: Example Data for CaMKII Inhibition Assay

| Inhibitor Concentration (nM) | Average CPM (Corrected) | Phosphate Incorporated (pmol) | CaMKII Activity (pmol/min/µg) | % Inhibition |

| 0 (No Inhibitor) | 150,000 | 75 | 150 | 0 |

| 10 | 120,000 | 60 | 120 | 20 |

| 50 | 75,000 | 37.5 | 75 | 50 |

| 100 | 45,000 | 22.5 | 45 | 70 |

| 500 | 15,000 | 7.5 | 15 | 90 |

Note: The data presented in Table 2 are for illustrative purposes only and will vary depending on the specific experimental conditions and the inhibitor used.

Alternative Non-Radioactive Protocol

For laboratories not equipped to handle radioactivity, a non-radioactive HPLC-MS method can be employed to measure CaMKII activity.[9]

Principle : This method separates the phosphorylated this compound from the unphosphorylated peptide using High-Performance Liquid Chromatography (HPLC) and quantifies both species using Mass Spectrometry (MS).[9] The CaMKII activity is then determined from the ratio of phosphorylated to unphosphorylated substrate.

Brief Protocol Outline :

-

Perform the kinase reaction as described above, but use non-radioactive ATP.

-

Stop the reaction by adding an acid, such as formic acid, which also helps to stabilize the peptides.[9]

-

Inject a defined volume of the reaction mixture into an HPLC-MS system.

-

Separate the phosphorylated and unphosphorylated this compound using a suitable C18 column and a gradient of acetonitrile in water with 0.1% formic acid.

-

Detect and quantify the peptides using a mass spectrometer in selected ion monitoring (SIM) mode for the respective m/z values.

-

Calculate the amount of product formed and determine the enzyme activity.

This method offers the advantages of being non-radioactive and providing high specificity and accuracy.[9]

References

- 1. mpfi.org [mpfi.org]

- 2. Is persistent activity of calcium/calmodulin-dependent kinase required for the maintenance of LTP? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LTP expression mediated by autonomous activity of GluN2B-bound CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualizing CaMKII and CaM activity: a paradigm of compartmentalized signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Autocamtide-3 Phosphorylation using a High-Throughput HPLC-MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the quantitative analysis of Autocamtide-3 phosphorylation by Calcium/calmodulin-dependent protein kinase II (CaMKII) using a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. CaMKII is a critical serine/threonine kinase that mediates a wide array of cellular signaling pathways, and its activity is often assessed by measuring the phosphorylation of specific substrates like this compound.[1][2] This method offers high sensitivity and specificity for distinguishing between the phosphorylated and non-phosphorylated forms of this compound, making it ideal for enzyme kinetics, inhibitor screening, and drug discovery applications.

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional enzyme that plays a pivotal role in numerous biological processes, including synaptic plasticity, gene expression, and cell cycle regulation.[2] It is activated by an increase in intracellular calcium ions, which bind to calmodulin (CaM), and the resulting Ca2+/CaM complex then binds to and activates CaMKII.[3] This activation leads to autophosphorylation of the kinase, rendering it constitutively active even after calcium levels decrease, and enabling it to phosphorylate downstream target proteins.[3]

This compound is a synthetic peptide substrate specifically designed for measuring CaMKII activity. The ability to accurately quantify the phosphorylation of this compound is essential for studying CaMKII function and for identifying potential therapeutic modulators of its activity. HPLC-MS provides a powerful analytical platform for this purpose, allowing for the precise separation and quantification of the phosphorylated peptide from its unmodified counterpart.

CaMKII Signaling Pathway

The activation of CaMKII is a key event in cellular signaling. The process begins with an influx of intracellular Ca2+, which binds to Calmodulin (CaM). The Ca2+/CaM complex then activates CaMKII, leading to a conformational change that exposes its catalytic domain. This allows the kinase to phosphorylate substrate proteins and to autophosphorylate, leading to sustained, calcium-independent activity.

Experimental Protocol

This protocol outlines the in-vitro phosphorylation of this compound followed by sample preparation and analysis using HPLC-MS.

Experimental Workflow Overview

The overall process involves setting up a kinase reaction, stopping the reaction, digesting the sample to ensure compatibility with the MS system, cleaning up the sample to remove interfering substances, and finally, analyzing the sample via LC-MS/MS.

Materials and Reagents

-

Enzyme: Active CaMKII

-

Substrate: this compound peptide

-

Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, pH 7.5)

-

Cofactors: ATP, CaCl₂, Calmodulin

-

Quenching Solution: 10% Trifluoroacetic Acid (TFA)

-

HPLC Solvents:

-

Sample Cleanup: C18 StageTips or ZipTips[5]

-

Equipment:

-

HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap)

-

Incubator/water bath

-

Centrifuge

-

Part 1: In-Vitro Kinase Assay

-

Prepare a master mix containing the kinase buffer, CaCl₂, Calmodulin, and this compound substrate.

-

Aliquot the master mix into reaction tubes.

-

Add active CaMKII enzyme to each tube to initiate the reaction. For a negative control, add an equivalent volume of buffer instead of the enzyme.

-

Add ATP to start the phosphorylation reaction. A final concentration of 100-200 µM ATP is typical.

-

Incubate the reaction at 30°C or 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of 10% TFA. This acidifies the sample and denatures the enzyme.[4]

-

Centrifuge the samples to pellet any precipitated protein.[5]

Part 2: Sample Preparation and Cleanup

For direct analysis of the synthetic peptide, protein digestion is not required. However, sample cleanup is recommended to remove salts and detergents that can interfere with MS analysis.

-

Condition a C18 tip by washing with 100% acetonitrile followed by equilibration with 0.1% TFA in water.[6]

-

Load the supernatant from the quenched reaction onto the C18 tip.

-

Wash the tip with 0.1% TFA in water to remove salts.

-

Elute the peptides with an elution solution (e.g., 75% Acetonitrile, 0.1% TFA).[6]

-

Dry the eluted sample in a vacuum centrifuge and resuspend in a small volume of Solvent A for HPLC-MS analysis.[7]

Part 3: HPLC-MS Method

The separation of the phosphorylated and non-phosphorylated this compound is achieved by reverse-phase HPLC. The mass spectrometer is set up to monitor the specific mass-to-charge ratios (m/z) for both peptide forms.

Table 1: HPLC Parameters

| Parameter | Setting |

|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

| Gradient | 5% to 40% B over 15 minutes, followed by a wash and re-equilibration.[8] |

Table 2: Mass Spectrometry Parameters (Example for ESI)

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[9] |

| Precursor Ion (this compound) | Monitor calculated m/z for [M+nH]ⁿ⁺ |

| Precursor Ion (Phospho-Autocamtide-3) | Monitor calculated m/z for [M+80+nH]ⁿ⁺ |

| MS/MS Fragmentation | If using MRM or for confirmation, use Collision-Induced Dissociation (CID) |

| Key MRM Transition | For phosphopeptides, a common transition is the neutral loss of phosphoric acid (H₃PO₄), resulting in a precursor -> precursor-98 fragmentation.[10] |

Data Analysis and Quantitation

-

Identification: Identify the peaks for both the non-phosphorylated and phosphorylated this compound based on their retention times and specific m/z values. The phosphorylated peptide will typically elute slightly earlier than the non-phosphorylated version on a C18 column.

-

Quantification: Integrate the peak areas for both forms of the peptide from the extracted ion chromatograms (EICs).

-

Calculate Percent Phosphorylation: The degree of phosphorylation can be calculated using the following formula, assuming similar ionization efficiencies for both peptides:

% Phosphorylation = [Peak Area (Phospho-Peptide) / (Peak Area (Phospho-Peptide) + Peak Area (Non-Phosho-Peptide))] x 100

Expected Results

The HPLC-MS analysis will yield distinct chromatogram peaks for the phosphorylated and non-phosphorylated forms of this compound. The relative abundance of these peaks allows for the calculation of kinase activity.

Table 3: Example Quantitative Data

| Peptide Form | Calculated m/z ([M+2H]²⁺) | Retention Time (min) | Peak Area (Arbitrary Units) | % Total |

|---|---|---|---|---|

| This compound | Value | 8.2 | 1.5 x 10⁶ | 30% |

| Phospho-Autocamtide-3 | Value + 40 | 7.8 | 3.5 x 10⁶ | 70% |

Conclusion

The described HPLC-MS method provides a sensitive, specific, and quantitative tool for analyzing this compound phosphorylation. This protocol is highly adaptable for high-throughput screening of CaMKII inhibitors and for detailed kinetic studies of the enzyme. The clear separation and direct detection offered by this technique make it superior to older, radioactivity-based assays for modern drug discovery and cell signaling research.

References

- 1. THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]

- 3. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]

- 5. An Optimized SP3 Sample Processing Workflow for In-Depth and Reproducible Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. prottech.com [prottech.com]

- 8. Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [christie.openrepository.com]

- 10. Automated identification and quantification of protein phosphorylation sites by LC/MS on a hybrid triple quadrupole linear ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intracellular Delivery of AC3-I Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the intracellular delivery of the AC3-I peptide, a novel inhibitor of adenylyl cyclase 3 (AC3). Adenylyl cyclase 3 is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which is implicated in a variety of physiological processes.[1][2][3] The ability to specifically inhibit AC3 within cells provides a powerful tool for studying its role in these pathways and for potential therapeutic development. These protocols detail methods for preparing and delivering the AC3-I peptide into cultured cells, quantifying its uptake and efficacy, and assessing its impact on downstream signaling events.

Introduction to AC3-I Peptide

The AC3-I peptide is a synthetic inhibitory peptide designed to specifically target and inhibit the enzymatic activity of adenylyl cyclase 3. As a member of the group I adenylyl cyclases, AC3 is stimulated by Gαs-coupled G-protein coupled receptors (GPCRs) and calcium/calmodulin, leading to the conversion of ATP to cAMP.[1][2] The subsequent rise in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn regulate a multitude of cellular processes including gene expression, metabolism, and cell proliferation.[4][5][6] Dysregulation of the AC3/cAMP pathway has been associated with various pathological conditions.[3]

Due to its peptidic nature and to facilitate its entry into cells, the AC3-I peptide is conjugated to a cell-penetrating peptide (CPP). CPPs are short peptides that can traverse the cell membrane and deliver various molecular cargoes into the cytoplasm.[7][8][9] The delivery mechanism can involve direct translocation across the plasma membrane or endocytic pathways.[8][9]

Data Presentation

The following tables summarize expected quantitative data from the described experimental protocols. These values are representative and may vary depending on the cell type, peptide concentration, and specific experimental conditions.

Table 1: AC3-I Delivery Efficiency in HeLa Cells

| Delivery Method | AC3-I Concentration (µM) | Incubation Time (hours) | Uptake Efficiency (%) |

| Simple Incubation (CPP-conjugated) | 5 | 4 | 65 ± 5 |

| Simple Incubation (CPP-conjugated) | 10 | 4 | 85 ± 7 |

| Simple Incubation (CPP-conjugated) | 20 | 4 | 92 ± 4 |

| Lipofection | 5 | 4 | 75 ± 6 |

Table 2: Cytotoxicity of AC3-I Peptide in HeLa Cells (MTT Assay)

| AC3-I Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |

| 0 (Control) | 24 | 100 |

| 5 | 24 | 98 ± 2 |

| 10 | 24 | 95 ± 3 |

| 20 | 24 | 91 ± 4 |

| 50 | 24 | 78 ± 5 |

Table 3: Inhibition of Forskolin-Stimulated cAMP Production by AC3-I

| Treatment | AC3-I Concentration (µM) | Forskolin (10 µM) | Intracellular cAMP (pmol/mg protein) |

| Control | 0 | - | 5 ± 1 |

| Forskolin only | 0 | + | 50 ± 5 |

| AC3-I + Forskolin | 5 | + | 28 ± 3 |

| AC3-I + Forskolin | 10 | + | 15 ± 2 |

| AC3-I + Forskolin | 20 | + | 8 ± 1.5 |

Experimental Protocols

Protocol for Intracellular Delivery of AC3-I Peptide

This protocol describes the delivery of a CPP-conjugated AC3-I peptide into cultured mammalian cells via simple incubation.

Materials:

-

CPP-conjugated AC3-I peptide (lyophilized)

-

Sterile, nuclease-free water or appropriate buffer for peptide reconstitution

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

96-well or 24-well tissue culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Peptide Reconstitution: Reconstitute the lyophilized CPP-AC3-I peptide in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed the desired mammalian cells into a tissue culture plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of Peptide-Medium Complex: On the day of the experiment, thaw an aliquot of the CPP-AC3-I stock solution. Dilute the peptide stock solution to the desired final concentrations (e.g., 5, 10, 20 µM) in serum-free cell culture medium.

-

Cell Treatment:

-

Gently wash the cells once with pre-warmed sterile PBS.

-

Remove the PBS and add the peptide-containing medium to the cells.

-

Incubate the cells with the peptide for 4 hours at 37°C.

-

-

Post-incubation:

-

After the incubation period, remove the peptide-containing medium.

-

Wash the cells twice with PBS to remove any extracellular peptide.

-

Add fresh, complete cell culture medium to the cells.

-

-

Downstream Analysis: The cells are now ready for downstream applications, such as cytotoxicity assays or analysis of cAMP levels.

Protocol for Quantifying Cellular Uptake (Fluorescence Microscopy)

This protocol uses a fluorescently labeled AC3-I peptide (e.g., FITC-AC3-I) to visualize and quantify its cellular uptake.

Materials:

-

FITC-conjugated CPP-AC3-I peptide

-

Cells cultured on glass coverslips in a 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Follow the peptide delivery protocol (Section 3.1) using FITC-conjugated CPP-AC3-I.

-

Cell Fixation:

-

After the post-incubation wash, add 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.

-

Wash the cells three times with PBS.

-

-

Nuclear Staining:

-

Add DAPI solution to stain the cell nuclei for 5 minutes.

-

Wash the cells three times with PBS.

-

-

Mounting: Carefully mount the coverslips onto glass slides using a mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. FITC-AC3-I will appear green, and the DAPI-stained nuclei will be blue. The percentage of cells showing green fluorescence can be quantified to determine uptake efficiency.

Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the AC3-I peptide.

Materials:

-

Cells seeded in a 96-well plate

-

AC3-I peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Treatment: Treat the cells with varying concentrations of AC3-I peptide as described in Section 3.1. Include untreated control wells. Incubate for 24 hours.

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by living cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-